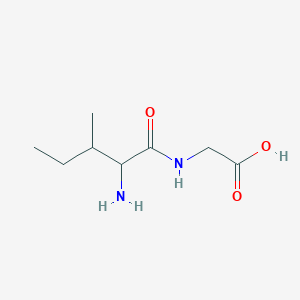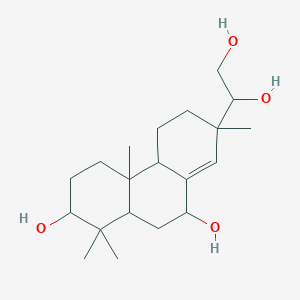
7-(1,2-dihydroxyethyl)-1,1,4a,7-tetramethyl-3,4,4b,5,6,9,10,10a-octahydro-2H-phenanthrene-2,9-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Hydroxydarutigenol is a natural product that belongs to the genus of Trichenes. It has the molecular formula C20H32O2 and a relative molecular mass of 304.47 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxydarutigenol involves several steps, starting from basic organic compounds. The specific synthetic routes and reaction conditions are not widely documented, but it typically involves the use of organic solvents and catalysts to facilitate the formation of the desired molecular structure .
Industrial Production Methods: it is likely that large-scale synthesis would involve optimization of the reaction conditions to maximize yield and purity, possibly using advanced techniques such as flow chemistry or biocatalysis .
Análisis De Reacciones Químicas
Types of Reactions: 7-Hydroxydarutigenol can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes .
Aplicaciones Científicas De Investigación
7-Hydroxydarutigenol has a wide range of applications in scientific research, including:
Chemistry: Used as a starting material for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases related to oxidative stress and inflammation.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 7-Hydroxydarutigenol involves its interaction with various molecular targets and pathways. It is believed to exert its effects through modulation of oxidative stress pathways and inhibition of inflammatory mediators. The specific molecular targets and pathways are still under investigation, but it is thought to interact with enzymes and receptors involved in these processes .
Comparación Con Compuestos Similares
- Erythroxytriol P (CAS#7121-99-5)
- Kirenol (CAS#52659-56-0)
- 9-Hydroxydarutigenol (CAS#1188282-00-9)
- Darutigenol (CAS#5940-00-1)
- Darutoside (CAS#59219-65-7)
- 16-O-Acetyldarutigenol (CAS#1188282-01-0)
- Hythiemoside A (CAS#853267-91-1)
- Hythiemoside B (CAS#853267-90-0)
- 15,16-Di-O-acetyldarutoside (CAS#1188282-02-1)
- ent-14,16-Epoxy-8-pimarene-3,15-diol (CAS#1188281-98-2)
Uniqueness: 7-Hydroxydarutigenol is unique due to its specific molecular structure and the presence of a hydroxyl group at the 7th position, which imparts distinct chemical and biological properties. This hydroxyl group can participate in various chemical reactions, making it a versatile compound for research and industrial applications .
Propiedades
Fórmula molecular |
C20H34O4 |
|---|---|
Peso molecular |
338.5 g/mol |
Nombre IUPAC |
7-(1,2-dihydroxyethyl)-1,1,4a,7-tetramethyl-3,4,4b,5,6,9,10,10a-octahydro-2H-phenanthrene-2,9-diol |
InChI |
InChI=1S/C20H34O4/c1-18(2)15-9-14(22)12-10-19(3,17(24)11-21)7-5-13(12)20(15,4)8-6-16(18)23/h10,13-17,21-24H,5-9,11H2,1-4H3 |
Clave InChI |
BIPACBIPISLDRK-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(CCC2(C1CC(C3=CC(CCC32)(C)C(CO)O)O)C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R,3S,4R,5R,6R)-2-(hydroxymethyl)-6-[[(1R,4S,5S,8R,9R,12S,13S,16S)-8-[(E,2R)-6-methoxy-6-methylhept-4-en-2-yl]-5,9,17,17-tetramethyl-18-oxapentacyclo[10.5.2.0^{1,13.0^{4,12.0^{5,9]nonadec-2-en-16-yl]oxy]oxane-3,4,5-triol](/img/structure/B13386946.png)

![[1-(4-{2-[4-(3-o-Tolyl-ureido)-phenyl]-acetyl}-morpholine-3-carbonyl)-piperidin-4-yl]-acetic acid](/img/structure/B13386959.png)
![1-Cyclopropyl-1-phenyl-2-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]decan-1-ol;5-methyl-4-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]nonan-5-ol;5-methyl-4-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]undecan-5-ol;1-phenyl-2-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]pentan-1-ol](/img/structure/B13386973.png)
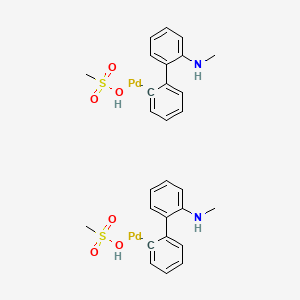
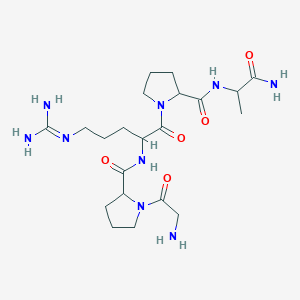
![3-[(1R,2S,3S,4S)-2,3-Dihydroxy-4-(2-hydroxyethoxy)cyclopentyl]-3,6-dihydro-5-(propylthio)-7H-1,2,3-triazolo[4,5-d]pyrimidin-7-one](/img/structure/B13386981.png)

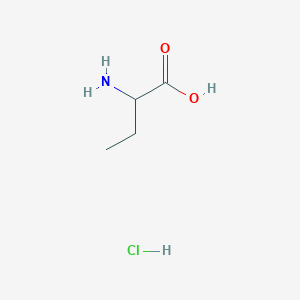
![1-(2-aminoacetyl)-N-[1-(2-carbamoylpyrrolidin-1-yl)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide](/img/structure/B13386998.png)
![1-naphthalen-1-yl-N-[[3-(trifluoromethyl)phenyl]methyl]ethanamine](/img/structure/B13386999.png)
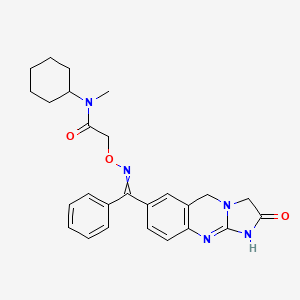
![3-{2-[(2-Tert-butyl-phenylaminooxalyl)-amino]-propionylamino}-4-oxo-5-(2,3,5,6-tetrafluoro-phenoxy)-pentanoic acid](/img/structure/B13387013.png)
